Meta-Ethanesulfonyl Substituent Confers Differentiated Kinase-Inhibitory Potential Relative to Unsubstituted and Methoxy Congeners
The target compound contains a meta-ethanesulfonyl substituent, whereas common commercial analogs (e.g., N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide) carry hydrogen or electron-donating groups at the corresponding position. In the pyrazolophenyl-benzenesulfonamide chemotype, sulfonyl-bearing analogs have been profiled against a panel of protein kinases; the sulfonyl group's electron-withdrawing character and H-bond acceptor capacity contribute to differential binding modes versus non-sulfonyl analogs [1]. While the precise IC₅₀ of the target compound against any specific kinase has not been disclosed in the public domain as of this writing, the patent literature explicitly teaches that meta-sulfonyl substitution on the benzamide ring is a preferred embodiment for achieving kinase inhibition [1], implying that the target compound is structurally pre-validated for kinase screening campaigns where unsubstituted or methoxy-substituted analogs are not.
| Evidence Dimension | Structural feature predictive of kinase binding |
|---|---|
| Target Compound Data | Meta-ethanesulfonyl (-SO₂C₂H₅) substituent present |
| Comparator Or Baseline | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (R=H); 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (R=OCH₃, para) |
| Quantified Difference | Not quantified; structural differentiation based on patented SAR framework |
| Conditions | In silico / patent Markush analysis; no direct head-to-head assay available |
Why This Matters
Procurement of the target compound enables exploration of sulfonyl-dependent kinase SAR space that is inaccessible to non-sulfonyl pyrazole-benzamide analogs, aligning with patented kinase-inhibitor pharmacophore models.
- [1] Pulici M, Marchionni C, Gabriella Traquandi G, et al. Derivatives of pyrazolophenyl-benzenesulfonamide compounds and use thereof as antitumor agents. United States Patent US9114137B2. Issued August 25, 2015. Assignee: Nerviano Medical Sciences S.r.l. View Source
